6-Hydroxyadamantan-2-one

Vue d'ensemble

Description

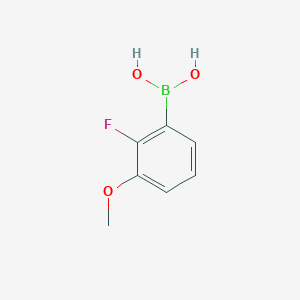

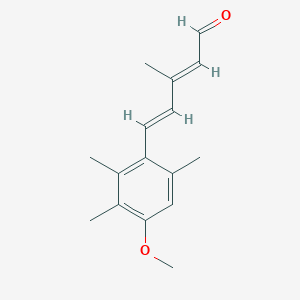

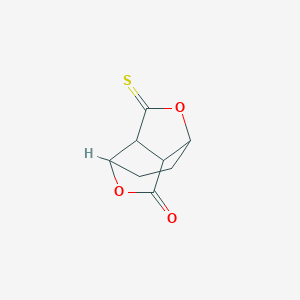

“6-Hydroxyadamantan-2-one” is a derivative of adamantane . Its molecular formula is C10H14O2 and it has a molecular weight of 166.2170 .

Synthesis Analysis

The synthesis of 5-hydroxyadamantan-2-one (also known as kemantane) involves the oxidation of adamantan-2-one by a mixture of concentrated HNO3 and H2SO4 . The reaction is carried out primarily at 20°C for a long time . An improved method for its preparation has been developed and patented, which uses organic solvents of toxicity classes 1 and 2: hexane, chloroform, carbon tetrachloride, and toluene .

Molecular Structure Analysis

The molecular structure of 6-Hydroxyadamantan-2-one can be represented by the IUPAC Standard InChI: InChI=1S/C10H14O2/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7/h6-8,12H,1-5H2 .

Chemical Reactions Analysis

The Ritter reaction of 4-hydroxyadamantan-2-one with acetonitrile in the presence of boron trifluoride-ether complex and trifluoroacetic acid yields diastereoisomeric 9-methyl-1-(4-oxo-2-adamantyloxy)-8-oxa-10-azatetracyclo[5.3.1.12,6.14,11]tridec-9-enes as the major products .

Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Hydroxyadamantan-2-one include a molecular weight of 166.2170 . Its melting point is >300 °C and its boiling point is 296.5±33.0 °C . It has a density of 1.301±0.06 g/cm3 .

Applications De Recherche Scientifique

Neuroprotective Effects

6-Hydroxyadamantan-2-one derivatives have shown significant neuroprotective activity. Research demonstrates their efficacy in enhancing cerebral blood flow, particularly under conditions of brain ischemia. These derivatives do not block NMDA receptors but improve blood flow in ischemic brains. This effect is thought to be mediated by the GABA-ergic system of brain vessels, indicating a neuroprotective action distinct from other neurological drugs like picamilon, Mexidol, nimodipine, cinnarizine, and Cavinton (Mirzoyan et al., 2014; Kurza et al., 2018).

Cerebrovascular Anti-Ischemic Activity

Studies on new 5-hydroxyadamantan-2-one derivatives with various acids have been conducted to discover compounds with cerebrovascular anti-ischemic activity. These derivatives, particularly esters of succinic acid and 5-hydroxyadamantan-2-one, exhibited potent effects on cerebral circulation under ischemic conditions without lowering arterial blood pressure. They were also found to be less toxic compared to other substances (Kurza et al., 2018).

Pharmacological Development

6-Hydroxyadamantan-2-one has been a subject of study in the development and validation of pharmacological methods. Research has focused on determining impurities in drug substances like kemantane, a drug derived from 5-hydroxyadamantan-2-one. Chromatographic methods have been developed and validated for this purpose, demonstrating the compound's role in pharmaceutical research and quality control (Tolkacheva et al., 2013; Tolkacheva et al., 2014).

Propriétés

IUPAC Name |

6-hydroxyadamantan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c11-9-5-1-6-3-8(9)4-7(2-5)10(6)12/h5-9,11H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHMGTAKCWHCTPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2O)CC1C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxyadamantan-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(aminomethyl)phenyl]methanesulfonamide](/img/structure/B151142.png)